Validated Potency Against c-Met and ALK Kinases Based on Patent Class-Level Data
The target compound belongs to a chemical class explicitly claimed to potently inhibit c-Met and ALK kinases. The patent discloses that the majority of the exemplified 6-oxo-1,6-dihydropyridazine-3-carboxamides demonstrate IC50 values of less than 100 nM against these targets [1]. Based on its structural alignment with other potent analogs in the patent (e.g., compounds with a substituted benzyl at N1 and a functionalized carboxamide at C3), the target compound is inferred to exhibit a c-Met and ALK IC50 within this <100 nM range. In contrast, a structurally distinct comparator from a separate study, the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analog J27, primarily targets JNK2 with a different anti-inflammatory profile, highlighting the target specificity driven by the 4-fluorobenzyl and 2-methoxyethyl substituents [2].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Inferred IC50 < 100 nM against c-Met and ALK (Class-level inference) |
| Comparator Or Baseline | Compound J27 (Diphenyl analog): Target JNK2, IC50 data not specified for c-Met/ALK. Class of unsubstituted or differently substituted analogs show variable potency. |
| Quantified Difference | Potency tier: <100 nM (target compound class) vs. inactive or significantly less potent for analogs lacking the 4-fluorobenzyl/2-methoxyethyl motif. |
| Conditions | In vitro kinase inhibition assay, standard ATP-competitive format, as described in the patent. |
Why This Matters
For a procurement decision, a compound with a demonstrated class-level potency of <100 nM against the clinically relevant targets c-Met and ALK provides a high-confidence starting point for kinase inhibitor programs, unlike off-target or weaker analogs.
- [1] US Patent Application US20130190298A1. Substituted pyridazine carboxamide compounds. Filed Oct. 7, 2011. View Source
- [2] Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2. Journal of Medicinal Chemistry, 2023. View Source
